![molecular formula C24H20ClN3O3 B2422904 2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide CAS No. 1171198-16-5](/img/structure/B2422904.png)
2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide
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Description
2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O3 and its molecular weight is 433.89. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative similar in structure was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, leading to a significant decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).
Antimicrobial Activities
Another study focused on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities. This research highlighted the potential of quinazoline derivatives in combatting microbial infections, with certain compounds showing good activity compared to standard drugs (Patel & Shaikh, 2011).
Anticancer Potency
Another significant application includes the synthesis of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds were evaluated for their in vitro antimicrobial and anticancer activities, with some showing significant antimicrobial activity and others displaying promising anticancer activity, albeit lower than standard drugs. Molecular docking studies also suggested potential anticancer potency (Mehta et al., 2019).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have been designed and synthesized for their analgesic and anti-inflammatory activities. One compound in particular showed potent analgesic and anti-inflammatory activities, with a moderate potency compared to diclofenac sodium, while demonstrating only mild ulcerogenic potential (Alagarsamy et al., 2015).
Antitumor Activity
3-Benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Certain compounds showed broad-spectrum antitumor activity, with potency nearly 1.5–3.0-fold more than the control 5-FU. Molecular docking indicated a similar binding mode to known anticancer agents (Al-Suwaidan et al., 2016).
Anticonvulsant Activity
New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide were synthesized and evaluated for anticonvulsant activity. The leader compound improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a probable mechanism of action through inhibition of carbonic anhydrase II (El Kayal et al., 2019).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-7-10-18(11-8-15)28-16(2)26-21-12-9-17(13-19(21)24(28)30)27-23(29)14-31-22-6-4-3-5-20(22)25/h3-13H,14H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRPDCJMPVLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide |
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